molecular formula C20H20N4O3S2 B2853529 N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide CAS No. 392296-34-3

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

Cat. No.: B2853529
CAS No.: 392296-34-3
M. Wt: 428.53
InChI Key: CUJOTYYQPOFWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. Its structure integrates a 2-methoxybenzamide moiety linked via a thioether bridge to a 1,3,4-thiadiazole ring, further substituted with a 3,5-dimethylphenyl group through an acetamide spacer.

Properties

IUPAC Name

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-12-8-13(2)10-14(9-12)21-17(25)11-28-20-24-23-19(29-20)22-18(26)15-6-4-5-7-16(15)27-3/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJOTYYQPOFWFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide is a complex organic compound that exhibits significant biological activity due to its structural characteristics. This article explores its biological mechanisms, relevant research findings, and potential applications in medicinal chemistry.

Structural Characteristics

The molecular formula of this compound is C17H22N4O2S2, with a molecular weight of 378.51 g/mol. The structure contains several functional groups that contribute to its biological properties:

  • Amide Group : Facilitates hydrogen bonding, enhancing solubility and interaction with biological targets.
  • Thiadiazole Ring : Known for various pharmacological activities, including antimicrobial and anticancer properties.
  • Thioether Linkage : Influences reactivity and potential interactions with cellular components.

Research suggests that this compound may inhibit key signaling pathways such as the phosphoinositide 3 kinase (PI3K) and mechanistic target of rapamycin (mTOR) pathways. These pathways are crucial for regulating cell growth and metabolism .

Target Pathways

PathwayRole in Cell Regulation
PI3KPromotes cell survival and growth
mTORRegulates cell growth and metabolism

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Activity : Thiadiazole derivatives are known for their efficacy against various bacterial strains. Research indicates that compounds with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
    • Case Study : A study reported that thiadiazole derivatives showed antimicrobial activity with minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole .
  • Anticancer Properties : The inhibition of the PI3K/mTOR pathway suggests potential anticancer activity. Thiadiazole derivatives have been linked to cytostatic effects in various cancer cell lines .
    • Research Findings : Several studies have highlighted the cytotoxic effects of thiadiazole compounds on cancer cells, indicating their potential as therapeutic agents in oncology .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Thin-layer chromatography (TLC) for monitoring reaction progress.
  • Nuclear magnetic resonance (NMR) spectroscopy for confirming product identity.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Thiadiazole derivatives have demonstrated potent antitumor activity against various cancer cell lines. The mechanism often involves the inhibition of critical molecular targets such as histone deacetylase and tyrosine kinases, which are essential for cancer cell proliferation and survival .

Case Studies:
A study evaluated a series of 1,3,4-thiadiazole derivatives for their antiproliferative effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. Compounds exhibited significant cytotoxicity with IC50 values in the low micromolar range, indicating their potential as effective anticancer agents .

CompoundCell LineIC50 (µM)Mechanism of Action
1A5495.2Histone deacetylase inhibition
2C64.8Tyrosine kinase inhibition
3PC3 (Prostate)6.0Tubulin polymerization inhibition

Antimicrobial Properties

Broad-Spectrum Activity:
Thiadiazole derivatives have been reported to exhibit broad-spectrum antimicrobial activity against bacteria and fungi. They often outperform standard antibiotics in specific assays .

Case Studies:
Research on a series of thiadiazole compounds showed comparable antimicrobial activity to ciprofloxacin against Gram-positive and Gram-negative bacteria. The derivatives were particularly effective against resistant strains .

CompoundMicroorganismZone of Inhibition (mm)Comparison Antibiotic
1E. coli20Ciprofloxacin
2S. aureus22Griseofulvin
3C. albicans18Fluconazole

Anti-Diabetic Activity

Inhibition of Enzymes:
Some thiadiazole derivatives have shown promising results as anti-diabetic agents by inhibiting α-glucosidase and other enzymes involved in carbohydrate metabolism .

Case Studies:
A study highlighted the synthesis of novel thiadiazole compounds that inhibited α-glucosidase with IC50 values significantly lower than those of standard anti-diabetic drugs .

CompoundEnzyme TargetIC50 (µM)
1α-glucosidase15.0
2Dipeptidyl peptidase IV (DPP-IV)12.5

Anti-Inflammatory Effects

Mechanism Insights:
Thiadiazole derivatives have been investigated for their anti-inflammatory properties through the inhibition of COX enzymes and other inflammatory mediators .

Case Studies:
Research demonstrated that certain thiadiazole compounds significantly reduced inflammation markers in vitro and in vivo models, suggesting their potential as therapeutic agents for inflammatory diseases.

Chemical Reactions Analysis

Oxidation Reactions

The sulfide (-S-) bridge in the compound is susceptible to oxidation. Under controlled conditions, this yields sulfoxides or sulfones, depending on the oxidizing agent strength.

Reaction Conditions Products References
Sulfide → SulfoxideH<sub>2</sub>O<sub>2</sub> (30%), RT, 6hSulfoxide derivative
Sulfide → SulfonemCPBA (2 eq.), CH<sub>2</sub>Cl<sub>2</sub>, 0°C → RT, 12hSulfone derivative

Key Findings :

  • Oxidation to sulfone enhances electrophilicity, potentially improving binding to biological targets.

  • Over-oxidation risks decomposition; precise stoichiometry is critical.

Hydrolysis Reactions

The amide and methoxy groups undergo hydrolysis under acidic or basic conditions:

Amide Hydrolysis

Conditions Products Applications
6M HCl, reflux, 8h2-Methoxybenzoic acid + ThiadiazolaminePrecursor for further functionalization
NaOH (10%), EtOH, 70°C, 5hSodium carboxylate + Amine intermediatepH-dependent solubility modulation

Methoxy Demethylation

Reagent Conditions Product
BBr<sub>3</sub> (1.2 eq.)CH<sub>2</sub>Cl<sub>2</sub>, -78°C → RT, 4hPhenolic derivative

Mechanistic Insight :

  • BBr<sub>3</sub> cleaves the methoxy group via electrophilic attack, yielding a hydroxyl group .

  • Demethylation is pivotal for introducing hydrogen-bonding sites in drug design.

Nucleophilic Substitution

The thiadiazole ring and dimethylphenyl group participate in substitution reactions:

Site Reagent Conditions Product
Thiadiazole C-2 positionRNH<sub>2</sub> (amine)DMF, 100°C, 12hAmine-substituted thiadiazole
Dimethylphenyl ringBr<sub>2</sub> (1 eq.)FeBr<sub>3</sub>, CHCl<sub>3</sub>, RT, 2hBrominated aromatic derivative

Key Observations :

  • Bromination occurs para to methyl groups due to their activating effect .

  • Amine substitution at C-2 modifies electronic properties, impacting biological activity.

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

Target Group Reagent Conditions Product
Amide (CONH)LiAlH<sub>4</sub> (2 eq.)THF, 0°C → RT, 3hAmine derivative
Ketone (C=O)NaBH<sub>4</sub>, CeCl<sub>3</sub>MeOH, RT, 1hAlcohol intermediate

Challenges :

  • Over-reduction of the thiadiazole ring may occur with strong reductants like LiAlH<sub>4</sub>.

Aromatic Electrophilic Substitution

The dimethylphenyl ring undergoes nitration and sulfonation:

Reaction Reagent Conditions Product
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>0°C, 1hNitro-substituted derivative
SulfonationH<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>50°C, 4hSulfonic acid derivative

Regioselectivity :

  • Methyl groups direct electrophiles to meta and para positions .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura and Ullmann couplings:

Reaction Type Catalyst Conditions Product
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>DME/H<sub>2</sub>O, 80°C, 12hBiaryl derivative
Ullmann CouplingCuI, L-ProlineDMSO, 120°C, 24hN-Aryl product

Applications :

  • Cross-coupling expands structural diversity for structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares key features with several 1,3,4-thiadiazole derivatives documented in the literature:

Compound Key Structural Features Biological Activity Reference
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives Benzamide linked to thiadiazole via methyleneamino group; variable substituents Anticancer (microwave-assisted synthesis)
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 3,5-Dimethylphenyl substituent; planar structure with intramolecular H-bonding Insecticidal, fungicidal
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives Piperidine-thioether linker; benzamide group Acetylcholinesterase inhibition
N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide Trichloroethyl group; acetamide substitution Intermediate in heterocyclic synthesis

Key Observations :

  • The 3,5-dimethylphenyl group in the target compound (shared with ) may enhance lipophilicity and membrane penetration compared to simpler aryl groups.

Comparison :

  • The target compound’s synthesis may resemble and , utilizing POCl₃ or NH₃ for cyclization.
Physicochemical and Spectral Properties

Data from analogs suggest the following trends:

Property Target Compound (Inferred) Analog in Analog in
Melting Point ~500–510 K (estimated) 473–493 K 503–504 K
IR Peaks ν(C=O) ~1650 cm⁻¹; ν(N–H) ~3300 cm⁻¹ ν(C=O) 1649–1670 cm⁻¹; ν(N–H) 3268–3380 cm⁻¹ ν(C=O) 1670 cm⁻¹; ν(N–H) 3310 cm⁻¹
1H NMR Shifts δ 7.5–8.0 (aromatic H); δ 3.8 (OCH₃) δ 7.2–7.9 (aromatic H); δ 2.0–3.0 (CH₃) δ 1.91 (CH₃); δ 7.2–7.9 (aromatic H)

Notes:

  • The 2-methoxy group in the target compound would introduce a distinct δ 3.8 ppm singlet in ¹H NMR, absent in analogs like .
  • IR spectra would confirm amide (C=O) and thiadiazole (C=N) bonds, consistent with .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use coupling agents like EDCI/HOBt for amide bond formation between the thiadiazole core and 2-methoxybenzamide moiety to minimize side reactions .
  • Step 2 : Optimize nucleophilic substitution of the thiol group with chloroacetyl intermediates under basic conditions (e.g., NaH in DMF) at 0–5°C to prevent overalkylation .
  • Step 3 : Monitor reaction progress via TLC (silica gel, chloroform:acetone 3:1) and purify intermediates via column chromatography .
  • Step 4 : Characterize intermediates/final product using NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS to confirm structural integrity .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve ambiguities in stereochemistry or bond connectivity (e.g., confirm thiadiazole-thioether linkage) .
  • NMR spectroscopy : Use 2D experiments (COSY, HSQC) to assign proton environments, especially for overlapping aromatic signals from the 3,5-dimethylphenyl group .
  • HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Methodological Answer :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations to benchmark potency against reference drugs .
  • Antimicrobial testing : Conduct disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess broad-spectrum potential .
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases via fluorometric assays to identify mechanistic targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s bioactivity?

  • Methodological Answer :

  • Modify substituents : Replace 3,5-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to test effects on cellular uptake and target binding .
  • Scaffold hopping : Synthesize oxadiazole or triazole analogs to compare thiadiazole ring contributions to stability and activity .
  • Computational modeling : Perform docking studies (AutoDock Vina) with protein targets (e.g., tubulin) to predict binding modes and guide rational design .

Q. How should researchers address contradictory data on its anticancer efficacy across different studies?

  • Methodological Answer :

  • Standardize assays : Replicate studies using identical cell lines (e.g., NCI-60 panel), culture conditions, and dosing regimens .
  • Metabolic profiling : Use LC-MS to assess stability in cell media and identify degradation products that may skew results .
  • Cross-validate mechanisms : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to confirm apoptosis/autophagy pathways .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • PK/PD studies : Measure bioavailability in rodent models via IV/PO administration and correlate plasma levels with tumor regression .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve solubility and reduce off-target effects .
  • Toxicology screening : Assess liver/kidney function markers (ALT, creatinine) to rule out organ-specific toxicity .

Q. How can stability under physiological conditions be systematically evaluated?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC at 0, 6, 12, 24 h .
  • Light/heat stress : Expose to 40°C/75% RH or UV light (ICH Q1B guidelines) to identify degradation pathways (e.g., thioether oxidation) .
  • Metabolite identification : Use hepatocyte microsomes + NADPH to simulate Phase I/II metabolism and detect reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.